molecular formula C10H8ClIN2O2 B1397934 Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate CAS No. 1132610-98-0

Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Cat. No. B1397934
CAS RN: 1132610-98-0
M. Wt: 350.54 g/mol
InChI Key: BKPNKKZRBYXENB-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate, or EPIC, is an organic compound that has become increasingly popular in scientific research due to its unique properties. EPIC has the ability to act as a catalyst or a reagent in different chemical reactions, making it a valuable tool in the laboratory. EPIC has also been used in a variety of biochemical and physiological studies, and its potential applications in the future are vast.

Scientific Research Applications

Synthetic Chemistry and Methodology Development

  • Synthesis of Pyrrolopyridine Analogs: A study by Toja et al. (1986) developed a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, highlighting the compound's role in producing antibacterial agents Toja et al., 1986.
  • Generation of Novel Heterocyclic Systems: Tumkevičius and Masevičius (2004) reported the palladium-catalyzed reaction of methyl 5-amino-4-chloro(or iodo)-7-methyl-2-methylthiopyrrolo[2,3-d]pyrimidine-6-carboxylate with arylacetylenes, leading to novel heterocyclic systems, showcasing the compound's utility in expanding the chemical space of potential pharmaceuticals Tumkevičius & Masevičius, 2004.

Pharmaceutical Intermediates and Potential Therapeutics

  • Antimicrobial Agent Synthesis: A study focused on synthesizing and evaluating the antimicrobial efficacy of 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxyamides, utilizing ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates as a key substrate. This research highlights the compound's relevance in developing new antimicrobial agents with significant activity against Staphylococcus and Candida albicans strains Biointerface Research in Applied Chemistry, 2020.
  • Cytotoxicity Against Leukemia Cells: Al-Trawneh et al. (2021) prepared a series of thieno[2,3-b]pyridine derivatives, including ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates, and evaluated their cytotoxicity towards sensitive and multidrug-resistant leukemia cells. This study demonstrates the compound's potential in cancer research, particularly in identifying new chemotherapeutic agents Al-Trawneh et al., 2021.

properties

IUPAC Name

ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-7(12)6-3-5(11)4-13-9(6)14-8/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPNKKZRBYXENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)N=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732186
Record name Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1132610-98-0
Record name Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

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